molecular formula C24H21N3O3S B2682019 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone CAS No. 886906-04-3

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone

Cat. No. B2682019
CAS RN: 886906-04-3
M. Wt: 431.51
InChI Key: GUOICMDEWORLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a kinase inhibitor that has shown promise in various studies and has the potential to be used in the development of new drugs.

Scientific Research Applications

Synthesis and Biological Evaluation

Heterocyclic compounds, including those derived from imidazole and benzimidazole, have been synthesized and evaluated for their biological activities. For example, the synthesis of 2,4,5-trisubstituted-1H-imidazoles and their evaluation as antibacterial and antifungal agents showcase the relevance of similar compounds in developing potential therapeutic agents (Sawant, Patil, & Baravkar, 2011). Such studies highlight the potential of exploring 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone for similar biological applications.

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize various derivatives, such as the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, demonstrating the versatility of electrochemical approaches in generating complex organic molecules (Nematollahi, Momeni, & Khazalpour, 2014). This suggests potential pathways for electrochemically mediated syntheses involving 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone.

Catalysis and Material Science

Compounds featuring imidazolium and related heterocycles have found applications in catalysis and materials science, such as the use of ionic liquids in promoting free radical reactions or catalyzing condensation reactions (Yang et al., 2015). The structural motifs present in 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone may lend this compound to similar applications, offering a basis for new catalytic systems or material processing techniques.

properties

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c28-23(26-15-14-19-10-4-6-12-21(19)26)16-27-22-13-7-5-11-20(22)25-24(27)31(29,30)17-18-8-2-1-3-9-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOICMDEWORLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone

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